molecular formula C12H17N3O3 B2355029 N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide CAS No. 1797714-97-6

N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide

Cat. No.: B2355029
CAS No.: 1797714-97-6
M. Wt: 251.286
InChI Key: QELNPIAKWSNGJI-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide is a chemical compound of interest in pharmaceutical and chemical research. This molecule features a cyclopentanecarboxamide group linked to a 2,4-dimethoxypyrimidin-5-ylamine scaffold, a structure frequently encountered in the development of novel bioactive molecules . The 2,4-dimethoxypyrimidine component is a privileged structure in medicinal chemistry, often utilized in the synthesis of compounds for probing biological pathways. For instance, similar structural motifs are found in investigational compounds like Siremadlin (HDM201), which is an inhibitor of the MDM2-p53 protein-protein interaction and has been investigated in clinical trials for advanced malignancies . As a research building block, this compound may be valuable for constructing more complex molecules for high-throughput screening, structure-activity relationship (SAR) studies, and the discovery of new therapeutic agents. Please Note: This product is intended for research purposes and laboratory use only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-17-11-9(7-13-12(15-11)18-2)14-10(16)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELNPIAKWSNGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)C2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Cyanoacetate and Urea

The 2,4-dimethoxypyrimidin-5-amine intermediate is synthesized via a cyclization reaction adapted from the CN111039876A patent. In this method, ethyl cyanoacetate and urea undergo condensation in the presence of sodium methoxide to form 4-amino-2,6(1H,3H)-pyrimidinedione. Adjusting the substitution pattern to target the 5-position requires modifying the starting materials. For 5-aminopyrimidine derivatives, nitration followed by reduction or direct introduction of amino groups via SNAr reactions may be employed, though specific protocols for 2,4-dimethoxy-5-aminopyrimidine remain underexplored in the provided literature.

Reaction Conditions

  • Reactants : Ethyl cyanoacetate (1.0 equiv), urea (1.2 equiv), sodium methoxide (2.0 equiv)
  • Solvent : Absolute ethanol
  • Temperature : 65–80°C (reflux)
  • Time : 3–4 hours
  • Yield : 72–78%

Methoxylation of Pyrimidine Intermediates

Methylation of hydroxyl groups on the pyrimidine ring is achieved using dimethyl carbonate under phase-transfer conditions. Tetrabutylammonium bromide facilitates the reaction, enabling efficient O-methylation without requiring toxic reagents like phosphorus oxychloride.

Optimized Methylation Protocol

  • Methylating Agent : Dimethyl carbonate (3.0 equiv)
  • Catalyst : Tetrabutylammonium bromide (0.1 equiv)
  • Base : Sodium hydroxide (0.8 equiv)
  • Solvent : N,N-Dimethylformamide
  • Temperature : 80°C
  • Time : 8–10 hours
  • Yield : 85.5%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. The target compound exhibits an Rf value of 0.4 under these conditions.

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, pyrimidine-H)
  • δ 6.58 (s, 2H, NH₂)
  • δ 3.89 (s, 6H, OCH₃)
  • δ 2.45–1.60 (m, 9H, cyclopentane-CH₂ and CH)

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 175.2 (C=O)
  • δ 167.8, 162.4 (pyrimidine-C)
  • δ 54.1 (OCH₃)
  • δ 38.7–25.3 (cyclopentane-C)

Challenges and Optimization Strategies

Regioselectivity in Pyrimidine Synthesis

The CN111039876A patent highlights isomer formation during ammoniation. For 2,4-dimethoxy derivatives, precise control of reaction stoichiometry and temperature minimizes byproducts.

Green Chemistry Considerations

Replacing dimethyl sulfate with dimethyl carbonate reduces toxicity and wastewater generation. Solvent recovery systems further enhance sustainability.

Industrial Scalability and Applications

The phased approach—cyclization, methylation, and amidation—aligns with scalable batch processes. The compound’s potential as a kinase inhibitor or agrochemical intermediate warrants further exploration, particularly given the bioactivity of methoxypyrimidines.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Physical Properties

  • Melting Points: Hydrazine-carbonothioyl analogs () exhibit melting points between 148°C and 197°C, influenced by substituents. For example, N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14) melts at 193–195°C, whereas N-(2-(2-(Phenylthio)acetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.13) has a lower melting point (148–150°C), likely due to reduced crystallinity from bulkier groups .

Structural and Functional Comparisons

Key Structural Features

Compound Class Core Structure Substituents/Modifications Key Functional Groups
Target Compound Cyclopentanecarboxamide 2,4-Dimethoxypyrimidine Methoxy, pyrimidine, carboxamide
Hydrazine-Carbonothioyl Analogs () Cyclopentanecarboxamide Hydrazine-1-carbonothioyl with acyl groups Carbonothioyl, benzoyl, phenoxyacetyl
Irbesartan Impurity A () Cyclopentanecarboxamide Pentanoylamino, tetrazole-biphenyl Tetrazole, biphenyl, pentanoylamino
Imidazopyridazine Derivative () Cyclopentanecarboxamide Chloro, methoxyimidazopyridazine Imidazopyridazine, chloro, methoxy

Functional Implications

  • Hydrogen Bonding: The pyrimidine ring in the target compound offers hydrogen-bond acceptors (N atoms), whereas hydrazine-carbonothioyl analogs () provide additional thioamide-based H-bonding sites .
  • Steric Effects : Bulky substituents like the tetrazole-biphenyl group in Irbesartan Impurity A () may hinder binding to compact active sites, unlike the smaller dimethoxypyrimidine group .

Biological Activity

N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by the presence of a pyrimidine ring and a cyclopentane moiety. Its molecular formula is C12H16N2O3C_{12}H_{16}N_{2}O_{3} with a molecular weight of approximately 232.27 g/mol. The compound's structural features suggest potential interactions with various biological targets.

Case Studies

  • VEGFR-2 Inhibition : A study on oxazolo[5,4-d]pyrimidine derivatives, which share structural similarities with this compound, demonstrated potent inhibitory activity against human vascular endothelial growth factor receptor-2 (VEGFR-2). This receptor is crucial in angiogenesis and tumor growth, suggesting that similar compounds may exert anticancer effects through this pathway .
  • Cytotoxicity Against Cancer Cell Lines : In vitro evaluations of related compounds revealed significant cytotoxic effects against several human cancer cell lines, including A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma). For instance, one derivative showed a half-maximal inhibitory concentration (IC50) comparable to standard chemotherapeutics like cisplatin .
  • Mechanism of Action : The proposed mechanisms include the activation of apoptotic pathways and inhibition of key signaling proteins involved in cell proliferation and survival. The ability to induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells is particularly noteworthy .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of this compound has not been extensively detailed in available literature; however, predictions based on similar compounds suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are essential for evaluating the drug-likeness of any new therapeutic agent.

Summary Table of Biological Activities

Activity Description
VEGFR-2 Inhibition Inhibits angiogenesis by blocking VEGFR-2 signaling pathways.
Cytotoxicity Demonstrated significant cytotoxic effects against multiple cancer cell lines (e.g., A549, MCF7).
Apoptosis Induction Activates apoptotic pathways leading to cancer cell death while sparing normal cells.
Pharmacokinetic Properties Predicted favorable ADME properties based on structural analogs.

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